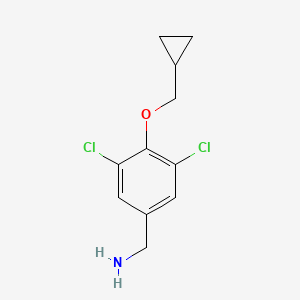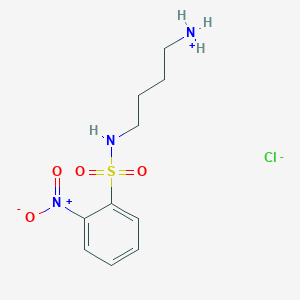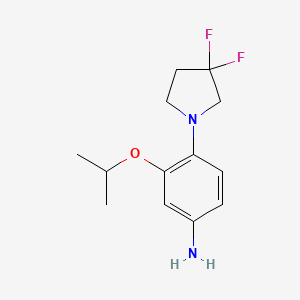
4-(3,3-Difluoropyrrolidin-1-yl)-3-isopropoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,3-Difluoropyrrolidin-1-yl)-3-isopropoxyaniline is an organic compound that features a pyrrolidine ring substituted with two fluorine atoms and an aniline moiety substituted with an isopropoxy group
Méthodes De Préparation
The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)-3-isopropoxyaniline typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions, which can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Aniline Moiety: The aniline moiety is introduced through a nucleophilic substitution reaction, where the pyrrolidine ring acts as the nucleophile.
Substitution with Isopropoxy Group: The isopropoxy group is introduced via an etherification reaction, typically using isopropyl alcohol and a suitable catalyst.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
4-(3,3-Difluoropyrrolidin-1-yl)-3-isopropoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms or the isopropoxy group can be replaced by other nucleophiles.
Coupling Reactions: The aniline moiety can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Applications De Recherche Scientifique
4-(3,3-Difluoropyrrolidin-1-yl)-3-isopropoxyaniline has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders or cancer.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials, such as polymers or liquid crystals.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mécanisme D'action
The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)-3-isopropoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and isopropoxy group can enhance its binding affinity and selectivity towards these targets. The exact pathways involved may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(3,3-Difluoropyrrolidin-1-yl)-3-isopropoxyaniline include:
4-(3,3-Difluoropyrrolidin-1-yl)piperidine: This compound features a piperidine ring instead of an aniline moiety, which may result in different chemical and biological properties.
4-(3,3-Difluoropyrrolidin-1-yl)aniline: This compound lacks the isopropoxy group, which may affect its reactivity and binding affinity.
3-(3,3-Difluoropyrrolidin-1-yl)-4-methoxyaniline: This compound has a methoxy group instead of an isopropoxy group, which may influence its chemical behavior and applications.
Propriétés
Formule moléculaire |
C13H18F2N2O |
|---|---|
Poids moléculaire |
256.29 g/mol |
Nom IUPAC |
4-(3,3-difluoropyrrolidin-1-yl)-3-propan-2-yloxyaniline |
InChI |
InChI=1S/C13H18F2N2O/c1-9(2)18-12-7-10(16)3-4-11(12)17-6-5-13(14,15)8-17/h3-4,7,9H,5-6,8,16H2,1-2H3 |
Clé InChI |
LWKAAMWFNZCOLB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=CC(=C1)N)N2CCC(C2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




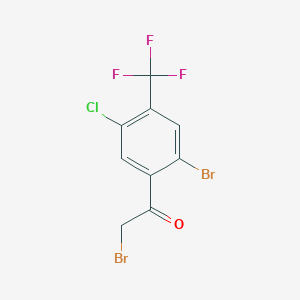
![6-(3-Hydroxypropyl)-2-morpholino-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13724840.png)
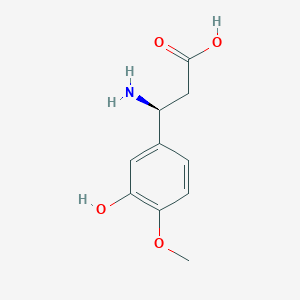
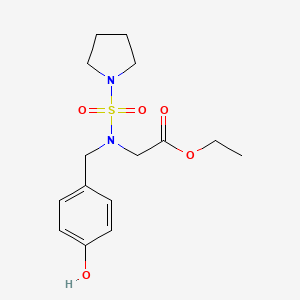
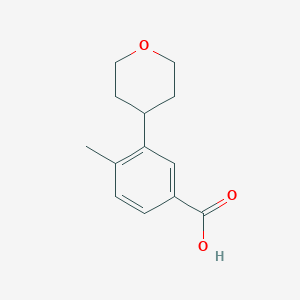
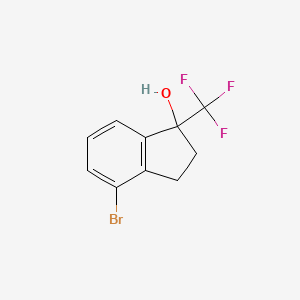
![N-{[2-(4-fluorophenoxy)phenyl]methylidene}hydroxylamine](/img/structure/B13724881.png)
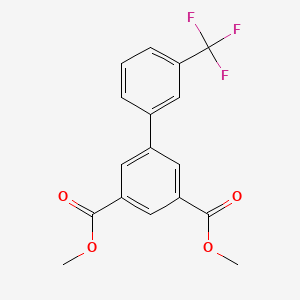
![2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl]ethenyl]phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide](/img/structure/B13724884.png)
